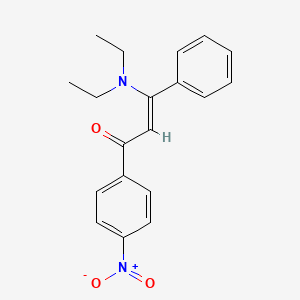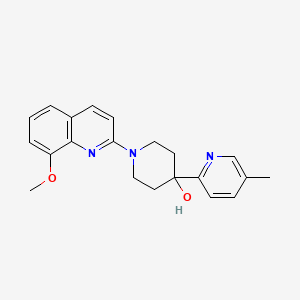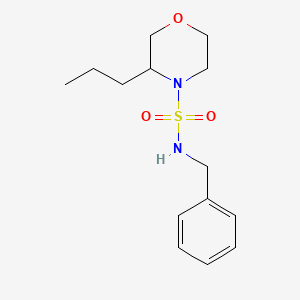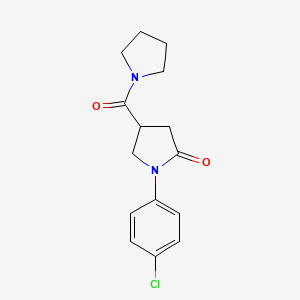![molecular formula C19H25N3O2 B5258574 N-[2-[4-[(8-methylquinolin-5-yl)methyl]morpholin-2-yl]ethyl]acetamide](/img/structure/B5258574.png)
N-[2-[4-[(8-methylquinolin-5-yl)methyl]morpholin-2-yl]ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[4-[(8-methylquinolin-5-yl)methyl]morpholin-2-yl]ethyl]acetamide is a complex organic compound that features a quinoline moiety, a morpholine ring, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-[(8-methylquinolin-5-yl)methyl]morpholin-2-yl]ethyl]acetamide typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using methods such as the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable quinoline derivative reacts with morpholine under basic conditions.
Introduction of the Acetamide Group: The final step involves the acylation of the morpholine-quinoline intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-[4-[(8-methylquinolin-5-yl)methyl]morpholin-2-yl]ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted morpholine derivatives.
Applications De Recherche Scientifique
N-[2-[4-[(8-methylquinolin-5-yl)methyl]morpholin-2-yl]ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-[4-[(8-methylquinolin-5-yl)methyl]morpholin-2-yl]ethyl]acetamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline moiety and have well-documented biological activities.
Morpholine Derivatives: Compounds like morpholine and its derivatives are known for their use in pharmaceuticals and agrochemicals.
Uniqueness
N-[2-[4-[(8-methylquinolin-5-yl)methyl]morpholin-2-yl]ethyl]acetamide is unique due to the combination of the quinoline and morpholine moieties, which may confer distinct biological activities and chemical properties not observed in simpler analogs.
Propriétés
IUPAC Name |
N-[2-[4-[(8-methylquinolin-5-yl)methyl]morpholin-2-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-5-6-16(18-4-3-8-21-19(14)18)12-22-10-11-24-17(13-22)7-9-20-15(2)23/h3-6,8,17H,7,9-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEFZCFOVCGFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)CN3CCOC(C3)CCNC(=O)C)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R*,2R*,6S*,7S*)-4-{[5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5258501.png)
![3-(4-chlorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5258508.png)

![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5258530.png)

![N,N,2-trimethyl-7-[3-(methylsulfonyl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5258537.png)
![6-(2,5-dimethylbenzyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5258547.png)
![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-3-(4-piperidinylmethyl)benzamide hydrochloride](/img/structure/B5258551.png)
![3-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5258566.png)
![1-[(4-chloro-2-fluorophenyl)acetyl]pyrrolidine](/img/structure/B5258570.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B5258575.png)
![N,N,2-trimethyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5258579.png)
